

# Unveiling the Profile of NCGC00247743: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: NCGC00247743

Cat. No.: B2816918

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This in-depth technical guide provides a comprehensive review of the available scientific literature and data on the chemical compound **NCGC00247743**, also identified as 4-(2-adamantyl)-N,N-diethyl-quinoline-2-carboxamide. This document synthesizes the known biological activities, experimental protocols, and potential signaling pathway interactions of this molecule, presenting the information in a structured and accessible format for research and drug development applications.

## Chemical Identity and Properties

**NCGC00247743** is a quinoline carboxamide derivative with the systematic name 4-(2-adamantyl)-N,N-diethyl-quinoline-2-carboxamide. Its unique structure, featuring a bulky adamantyl group, suggests potential for specific interactions with biological targets.

Table 1: Compound Identifiers

Identifier	Value
NCGC ID	NCGC00247743
PubChem CID	5273604
IUPAC Name	4-(2-adamantyl)-N,N-diethyl-quinoline-2-carboxamide
Molecular Formula	C <sub>24</sub> H <sub>30</sub> N <sub>2</sub> O
Molecular Weight	362.5 g/mol

## Quantitative Biological Activity

While dedicated research publications on **NCGC00247743** are limited, bioactivity data is available from large-scale screening initiatives deposited in public databases such as PubChem. This compound has been evaluated in a variety of in vitro assays, revealing a range of biological effects. The following table summarizes the available quantitative data from these screening studies.

Table 2: Summary of Quantitative Bioactivity Data for **NCGC00247743**

Assay ID (AID)	Assay Description	Target/Organism	Activity Outcome	Potency (μM)
1642	qHTS assay for inhibitors of the KDM5B-LSD1 protein-protein interaction	KDM5B	Inactive	-
1643	qHTS assay for inhibitors of the interaction between menin and MLL	Menin-MLL	Inactive	-
1644	qHTS assay for small molecule inhibitors of the WDR5/MLL1 interaction	WDR5-MLL1	Inactive	-
1645	qHTS assay for inhibitors of the p53-MDM2 protein-protein interaction	p53-MDM2	Inactive	-
1646	qHTS assay for inhibitors of the CBFbeta-SMMHC protein-protein interaction	CBFβ-SMMHC	Inactive	-
1647	qHTS assay for inhibitors of the interaction between CREBBP and p300	CREBBP-p300	Inactive	-

1648	qHTS assay for inhibitors of the interaction between $\beta$ -catenin and TCF4	$\beta$ -catenin/TCF4	Inactive	-
1649	qHTS assay for inhibitors of the interaction between NRF2 and Keap1	NRF2-Keap1	Inactive	-
1650	qHTS assay for inhibitors of the interaction between YAP and TEAD	YAP-TEAD	Inactive	-
1651	qHTS assay for inhibitors of the interaction between HIF-1 $\alpha$ and p300	HIF-1 $\alpha$ -p300	Inactive	-
1652	qHTS assay for inhibitors of the interaction between MAGEA4 and RING	MAGEA4-RING	Inactive	-
1653	qHTS assay for inhibitors of the interaction between PAX3 and FOXO1	PAX3-FOXO1	Inactive	-
1654	qHTS assay for inhibitors of the	EED-EZH2	Inactive	-

	interaction between EED and EZH2			
1655	qHTS assay for inhibitors of the interaction between EWS- FLI1 and RNA helicase A	EWS-FLI1/RNA helicase A	Inactive	-
1656	qHTS assay for inhibitors of the interaction between LEDGF and IBD	LEDGF-IBD	Inactive	-

Data sourced from PubChem BioAssay Database.

## Experimental Protocols

The quantitative data presented above were generated using standardized high-throughput screening methodologies. Below are the generalized protocols for the AlphaLISA-based protein-protein interaction assays in which **NCGC00247743** was tested.

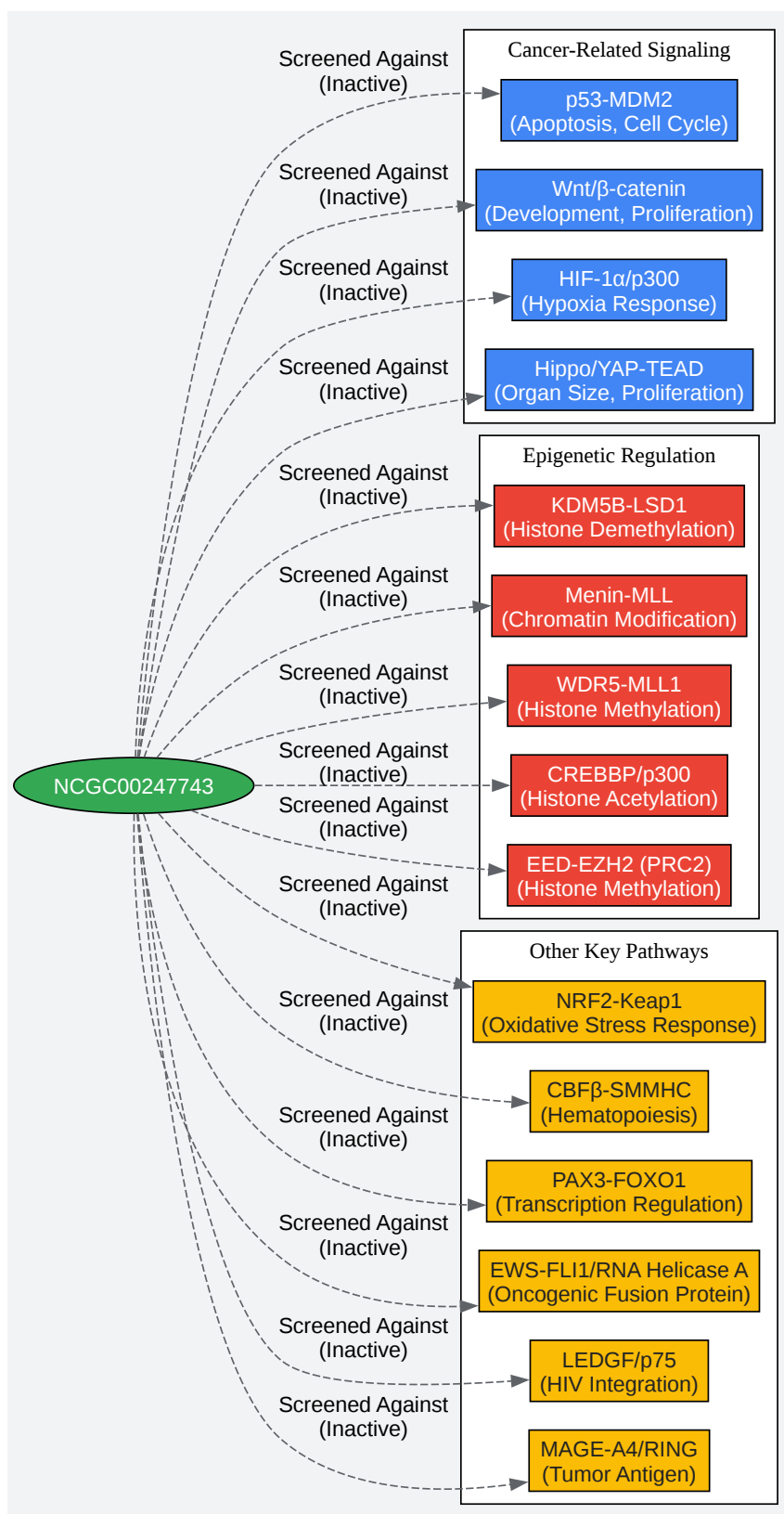
### Quantitative High-Throughput Screening (qHTS) for Protein-Protein Interaction Inhibitors (General Protocol)

- Reagents: Biotinylated and glutathione S-transferase (GST)-tagged fusion proteins of the target interactors, AlphaLISA glutathione acceptor beads, and streptavidin-donor beads.
- Assay Principle: The assay is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. When the biotinylated and GST-tagged proteins interact, they bring the streptavidin-donor and glutathione acceptor beads into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.
- Procedure:

- A solution of the GST-tagged protein and the biotinylated protein partner is prepared in an assay buffer.
- The test compound, **NCGC00247743**, is added to the assay plate at various concentrations.
- A mixture of AlphaLISA glutathione acceptor beads and streptavidin-donor beads is added.
- The plate is incubated in the dark to allow for protein-protein interaction and bead association.
- The luminescence signal is read on an appropriate plate reader.
- Data Analysis: The luminescence intensity is plotted against the compound concentration. A decrease in signal indicates inhibition of the protein-protein interaction. IC50 values are calculated from the dose-response curves.

## Potential Signaling Pathway Involvement

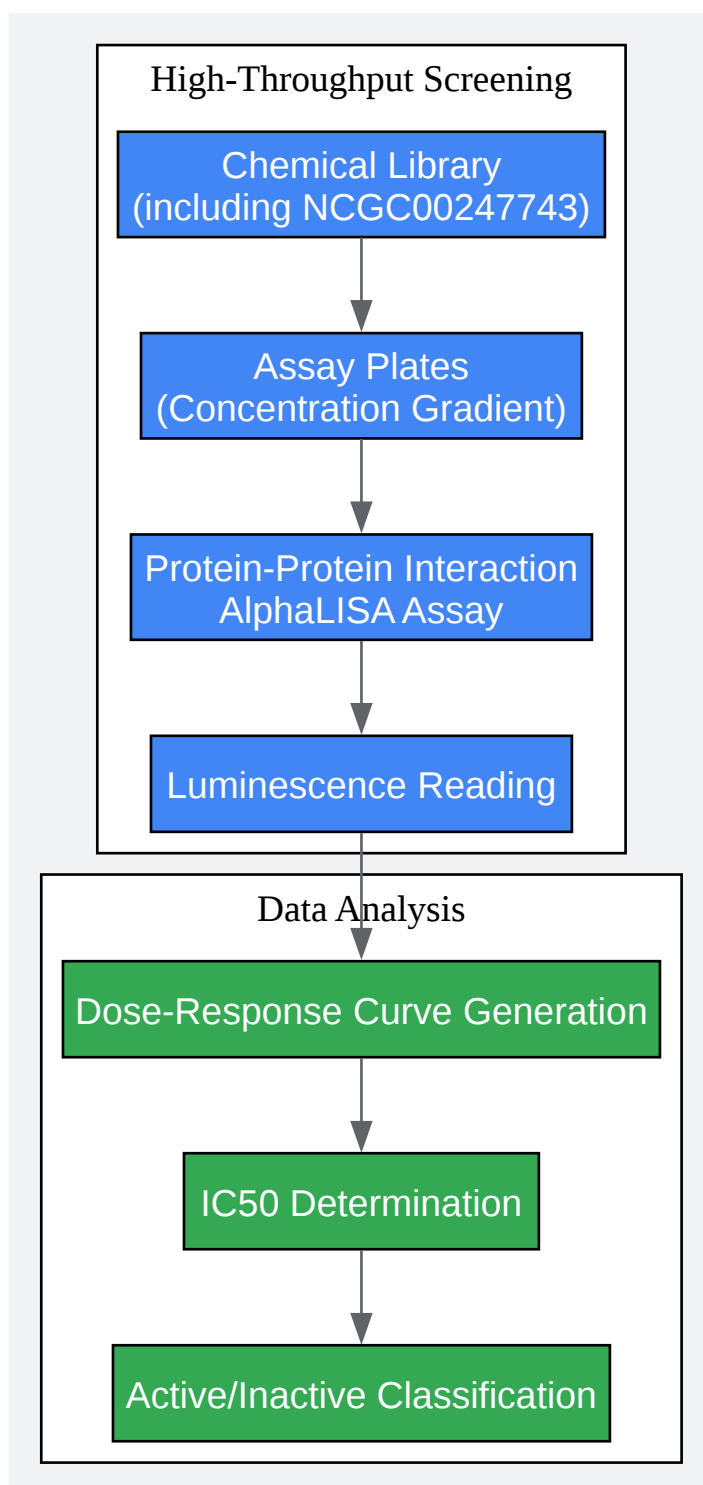
Based on the targets against which **NCGC00247743** has been screened, we can infer the signaling pathways that were under investigation. Although found to be inactive in these specific assays, the compound was tested for its ability to modulate key interactions in several critical cellular signaling pathways implicated in cancer and other diseases.



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Investigated signaling pathways for **NCGC00247743**.

The diagram above illustrates the diverse set of signaling pathways that were explored in the context of **NCGC00247743**'s potential bioactivity. These pathways are central to cellular processes such as gene expression, cell cycle control, and stress response, and their dysregulation is a hallmark of many diseases.



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### Generalized workflow for qHTS of **NCGC00247743**.

This workflow diagram outlines the key steps involved in the high-throughput screening process that generated the bioactivity data for **NCGC00247743**.

## Conclusion

**NCGC00247743**, or 4-(2-adamantyl)-N,N-diethyl-quinoline-2-carboxamide, has been evaluated against a broad panel of protein-protein interaction targets central to multiple disease-related signaling pathways. The available data from high-throughput screening campaigns indicate that this compound was inactive against the specific targets tested under the assay conditions. While this suggests a lack of potent inhibitory activity in these particular assays, it does not preclude other potential biological activities. The quinoline carboxamide scaffold is known to be a privileged structure in medicinal chemistry, and further investigation of **NCGC00247743** against other target classes or in different biological assays may yet reveal significant bioactivity. This technical guide provides a baseline of the current knowledge and serves as a starting point for future research endeavors with this compound.

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